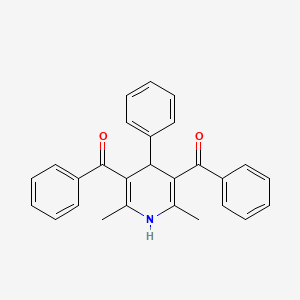

3,5-Dibenzoyl-2,6-dimethyl-4-phenyl-1,4-dihydropyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,5-Dibenzoyl-2,6-dimethyl-4-phenyl-1,4-dihydropyridine is a derivative of 1,4-dihydropyridine, a class of compounds known for their diverse pharmaceutical applications. This compound is characterized by its unique structure, which includes benzoyl, methyl, and phenyl groups attached to a dihydropyridine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibenzoyl-2,6-dimethyl-4-phenyl-1,4-dihydropyridine typically involves a multi-component reaction. One common method is the Hantzsch reaction, which involves the condensation of an aromatic aldehyde, ethyl acetoacetate, and ammonium acetate in the presence of a catalyst. For instance, a combination of an aromatic aldehyde, ethyl acetoacetate, ammonium acetate, and a catalytic amount of magnesium ferrite magnetic nanoparticles can be stirred at 80°C without solvent to obtain dihydropyridine derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of inexpensive catalysts and solvent-free conditions can make the process more efficient and environmentally friendly. For example, the use of CoCl2/K-10 montmorillonite as a catalyst in water medium has been reported to yield high amounts of dihydropyridine derivatives .

化学反応の分析

Hydrolysis and Derivatization

While the target compound itself contains benzoyl groups (likely ketones), related dihydropyridines undergo hydrolysis under alkaline conditions. For example:

-

Partial hydrolysis of dimethyl esters to methyl esters using alkali hydroxides (e.g., NaOH) in methanol or n-butanol at 120°C .

-

Full hydrolysis of esters to carboxylic acids, though this requires harsher conditions (e.g., excess NaOH, higher temperatures).

Though direct evidence for the target compound’s hydrolysis is limited, its structural similarity suggests potential reactivity under analogous conditions.

Substituent Effects on Reactivity

The compound’s substituents (methyl, phenyl, benzoyl) influence its chemical behavior:

-

Electron-withdrawing groups (e.g., benzoyl) stabilize the dihydropyridine ring, reducing susceptibility to nucleophilic attack.

-

Electron-donating groups (e.g., methyl) may enhance reactivity in redox or electrophilic substitution reactions.

Studies on related dihydropyridines show that substituents like nitro (-NO₂) or chloro (-Cl) at specific positions significantly alter biological activity, though direct chemical reactivity data are sparse .

Biological and Pharmacological Reactions

While not strictly chemical, the compound’s interactions with biological systems are notable:

-

Multidrug resistance (MDR) reversal : Analogous dihydropyridines (e.g., DP7) inhibit efflux pumps in cancer cells, reversing drug resistance .

-

Calcium channel modulation : Some dihydropyridines antagonize L-type Ca²⁺ currents, though vascular effects vary by substituent .

These interactions suggest potential redox or enzyme-mediated transformations in physiological contexts.

Analytical Characterization

Key techniques for studying its reactions include:

-

NMR spectroscopy : Identifies dihydropyridine ring protons and substituent environments.

-

Mass spectrometry : Confirms molecular weight (C₂₇H₂₃NO₂, 393.48 g/mol) .

Data Table: Reaction Conditions and Outcomes

科学的研究の応用

Chemical Properties and Structure

Molecular Formula : C27H23NO2

Molecular Weight : 393.48 g/mol

CAS Number : 58395-09-8

The compound features a dihydropyridine core, which is known for its versatility in biological activity. Its structure allows for various modifications that can enhance its properties and functionalities.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of 3,5-Dibenzoyl-2,6-dimethyl-4-phenyl-1,4-dihydropyridine derivatives. For instance, compounds with similar structural motifs have shown promising results in inhibiting cancer cell proliferation in vitro. A notable study reported that derivatives exhibited dose-dependent inhibition against breast cancer cell lines (MCF7) with IC50 values ranging from 0.5 to 10 µM depending on the specific derivative used .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of 1,4-dihydropyridines exhibit significant antibacterial activity against various strains of bacteria such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) values ranged from 4 to 20 µmol L−1, demonstrating a potential application in treating bacterial infections .

Antioxidant Activity

The antioxidant activity of this compound has been explored through various assays. The presence of multiple benzoyl groups enhances its ability to scavenge free radicals, making it a candidate for further investigation in oxidative stress-related diseases .

Photonic and Electronic Materials

This compound has been investigated for its potential use in photonic applications due to its ability to form stable complexes with metals and other semiconductors. The compound's electronic properties may be harnessed in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices. Studies indicate that modifications to the dihydropyridine structure can lead to improved charge transport properties .

Corrosion Inhibition

In materials science, this compound has been studied for its effectiveness as a corrosion inhibitor. Its ability to form protective films on metal surfaces can mitigate corrosion processes in industrial applications . The synthesis of derivatives with enhanced hydrophobicity has shown promise in improving the protective qualities of coatings.

Pesticidal Properties

Research into the pesticidal properties of this compound derivatives has revealed their potential as insecticides. The structure allows for interactions with various biological targets in pests, leading to inhibition of growth or reproduction . Field studies are needed to evaluate their effectiveness and environmental impact.

Case Studies and Research Findings

作用機序

The mechanism of action of 3,5-Dibenzoyl-2,6-dimethyl-4-phenyl-1,4-dihydropyridine involves its interaction with molecular targets such as calcium channels. By binding to these channels, it can modulate their activity, which is crucial in various physiological processes. The compound’s structure allows it to fit into the binding sites of these channels, thereby exerting its effects .

類似化合物との比較

Similar Compounds

Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.

Amlodipine: Another calcium channel blocker with a longer duration of action.

Felodipine: Known for its high vascular selectivity.

Uniqueness

3,5-Dibenzoyl-2,6-dimethyl-4-phenyl-1,4-dihydropyridine is unique due to its specific substitution pattern on the dihydropyridine ring, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .

生物活性

3,5-Dibenzoyl-2,6-dimethyl-4-phenyl-1,4-dihydropyridine (DBDMPD) is a compound belonging to the class of 1,4-dihydropyridines (DHPs), which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of DBDMPD, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

DBDMPD has the following molecular formula:

It features a dihydropyridine core with two benzoyl groups and a phenyl substituent, contributing to its unique chemical properties and biological activities.

Calcium Channel Blockade

One of the most significant biological activities of DBDMPD is its role as a calcium channel blocker. DHPs generally exert their pharmacological effects by inhibiting voltage-gated calcium channels. Studies have demonstrated that DBDMPD can effectively reduce intracellular calcium levels in various smooth muscle tissues, leading to vasodilation and decreased blood pressure. This mechanism is particularly relevant in the treatment of hypertension and other cardiovascular diseases.

Antioxidant Activity

DBDMPD has shown promising antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. Research indicates that DBDMPD can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes, thereby protecting cells from oxidative damage.

Anticancer Activity

Recent studies have explored the anticancer potential of DBDMPD. The compound has demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases. For instance, DBDMPD has been shown to activate caspase pathways, leading to programmed cell death in tumor cells.

Case Studies and Research Findings

- In Vivo Studies : A study conducted on hypertensive rats treated with DBDMPD showed a significant reduction in systolic blood pressure compared to control groups. The compound's efficacy was attributed to its calcium channel blocking activity, which was sustained over an extended period.

- Antioxidant Evaluation : In vitro assays revealed that DBDMPD exhibited a high capacity for reducing oxidative stress markers in human fibroblast cells exposed to hydrogen peroxide. The compound's ability to modulate the expression of antioxidant enzymes such as superoxide dismutase (SOD) was also noted.

- Cytotoxicity Assays : In a study assessing the anticancer effects of DBDMPD, it was found that treatment with the compound resulted in a dose-dependent decrease in cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Flow cytometry analyses indicated an increase in apoptotic cells upon treatment with DBDMPD.

Comparative Biological Activity

The table below summarizes the biological activities of DBDMPD compared to other related compounds:

特性

IUPAC Name |

(5-benzoyl-2,6-dimethyl-4-phenyl-1,4-dihydropyridin-3-yl)-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23NO2/c1-18-23(26(29)21-14-8-4-9-15-21)25(20-12-6-3-7-13-20)24(19(2)28-18)27(30)22-16-10-5-11-17-22/h3-17,25,28H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AABPCKFWDKODQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。